
1-(2-(Triethoxysilyl)ethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Triethoxysilyl)ethyl)aziridine: is an organosilicon compound with the molecular formula C10H23NO3Si. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and contains a triethoxysilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Triethoxysilyl)ethyl)aziridine can be synthesized through the reaction of aziridine with triethoxysilane in the presence of a catalyst. The reaction typically involves the nucleophilic attack of the aziridine nitrogen on the silicon atom of triethoxysilane, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Triethoxysilyl)ethyl)aziridine undergoes various chemical reactions, including:
Ring-opening reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution reactions: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile would yield a different product compared to ring-opening with an alcohol .
Scientific Research Applications
1-(2-(Triethoxysilyl)ethyl)aziridine has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for biologically active compounds.
Mechanism of Action
The mechanism by which 1-(2-(Triethoxysilyl)ethyl)aziridine exerts its effects involves the reactivity of the aziridine ring and the triethoxysilyl group. The aziridine ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The triethoxysilyl group can participate in further functionalization, enabling the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
1-(2-(Trimethoxysilyl)ethyl)aziridine: Similar to 1-(2-(Triethoxysilyl)ethyl)aziridine but with methoxy groups instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and potential for functionalization compared to other aziridine derivatives .
Properties
CAS No. |
18297-22-8 |
|---|---|
Molecular Formula |
C10H23NO3Si |
Molecular Weight |
233.38 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-4-12-15(13-5-2,14-6-3)10-9-11-7-8-11/h4-10H2,1-3H3 |
InChI Key |
NODBPDRYGJHPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCN1CC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
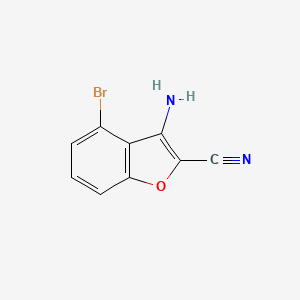
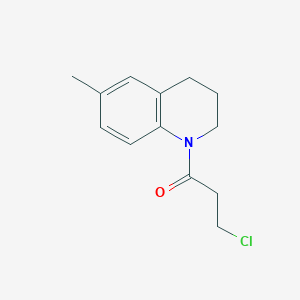
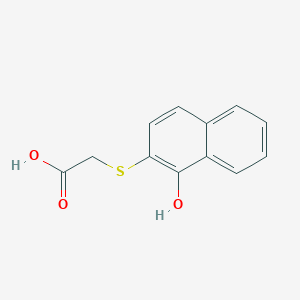
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

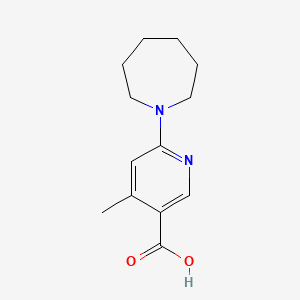
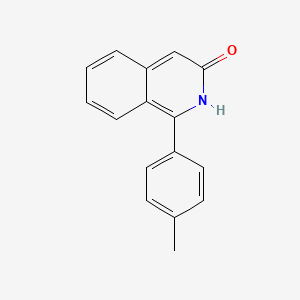
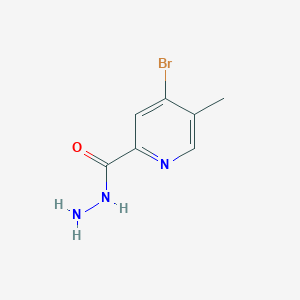
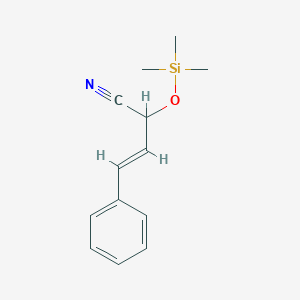


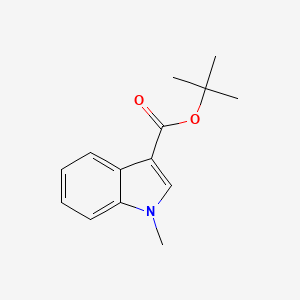
![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
